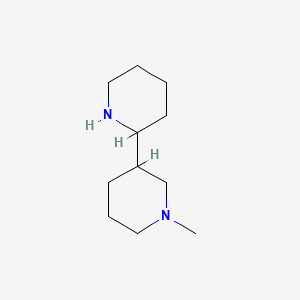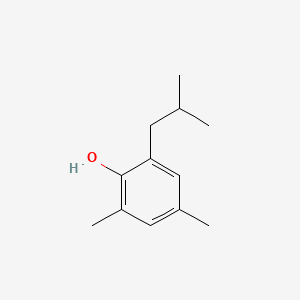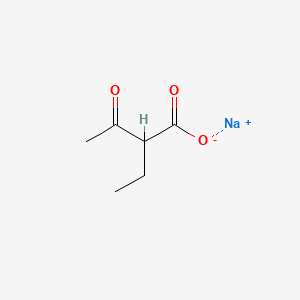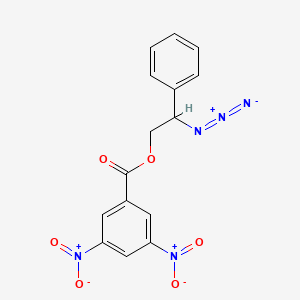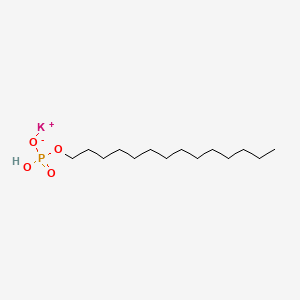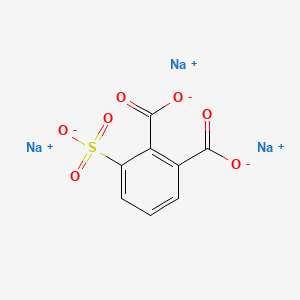
Trisodium sulphonatophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium sulphonatophthalate (C8H3Na3O7S) is a white crystalline solid known for its excellent chelating properties and high water solubility. It is widely used in the manufacturing of detergents and cleaning agents, playing a crucial role in the removal of heavy metal ions from wastewater and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trisodium sulphonatophthalate is typically synthesized through the sulfonation of phthalic anhydride followed by neutralization with sodium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where phthalic anhydride is treated with sulfuric acid or oleum. The resulting sulfonated product is then neutralized with sodium hydroxide to yield the final this compound compound.
Analyse Chemischer Reaktionen
Types of Reactions: Trisodium sulphonatophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to phthalic acid derivatives.
Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, phthalic acid derivatives, and substituted phthalates.
Wissenschaftliche Forschungsanwendungen
Trisodium sulphonatophthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to remove heavy metals from solutions.
Biology: Employed in biochemical assays to stabilize proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its high solubility and stability.
Industry: Utilized in the production of detergents, cleaning agents, and water treatment chemicals to remove heavy metal ions from wastewater.
Wirkmechanismus
The mechanism by which trisodium sulphonatophthalate exerts its effects involves its ability to chelate metal ions. The sulfonic acid groups in the compound bind to metal ions, forming stable complexes that can be easily removed from solutions. This chelation process is crucial in applications such as water treatment and biochemical assays where the removal of metal ions is necessary.
Vergleich Mit ähnlichen Verbindungen
Trisodium sulphonatosuccinate: Another chelating agent with similar properties but different molecular structure (C4H3Na3O7S).
Sodium triphenylphosphine trisulfonate: Known for its water solubility and used in industrial catalysis.
Uniqueness: Trisodium sulphonatophthalate is unique due to its high water solubility and excellent chelating properties, making it particularly effective in removing heavy metal ions from solutions. Its stability and versatility in various chemical reactions also set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
52642-40-7 |
|---|---|
Molekularformel |
C8H3Na3O7S |
Molekulargewicht |
312.14 g/mol |
IUPAC-Name |
trisodium;3-sulfonatophthalate |
InChI |
InChI=1S/C8H6O7S.3Na/c9-7(10)4-2-1-3-5(16(13,14)15)6(4)8(11)12;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3 |
InChI-Schlüssel |
ADQZBWJHUFQOBT-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





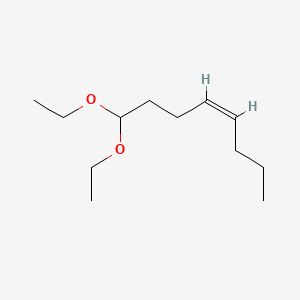

![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)
![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)

